1-Hexylaziridine
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Overview
Description
1-Hexylaziridine is an organic compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom
Preparation Methods
1-Hexylaziridine can be synthesized through several methods. One common approach involves the reaction of hexylamine with ethylene oxide under controlled conditions. Another method includes the cyclization of haloamines or amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Industrial production often utilizes the Nippon Shokubai process, which requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .
Chemical Reactions Analysis
1-Hexylaziridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield oxaziridines, while reduction typically produces amines.
Scientific Research Applications
1-Hexylaziridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexylaziridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is attributed to the strained three-membered ring structure, which makes the nitrogen atom highly reactive. The compound can alkylate DNA and proteins, leading to the inhibition of cellular processes and inducing cytotoxic effects .
Comparison with Similar Compounds
1-Hexylaziridine can be compared with other aziridine derivatives such as:
Aziridine (Ethyleneimine): The parent compound with a simpler structure and similar reactivity.
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its antitumor activity.
Azinomycin B: Another aziridine derivative with potent anticancer properties.
The uniqueness of this compound lies in its hexyl group, which imparts distinct physicochemical properties and influences its reactivity and applications.
Properties
CAS No. |
30691-59-9 |
---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
1-hexylaziridine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-6-9-7-8-9/h2-8H2,1H3 |
InChI Key |
AKNYMGBMJIDSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC1 |
Origin of Product |
United States |
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